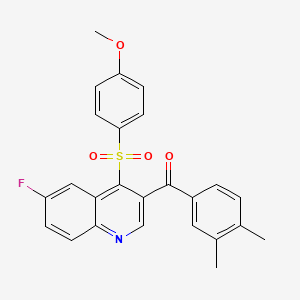

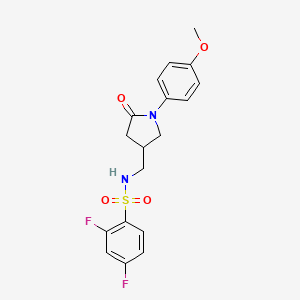

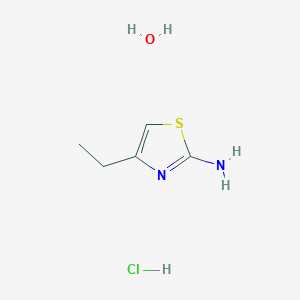

![molecular formula C18H16N2O3S B2440380 4-[(4-乙基-1,3-苯并噻唑-2-基)氨基甲酰基]苯甲酸甲酯 CAS No. 892843-20-8](/img/structure/B2440380.png)

4-[(4-乙基-1,3-苯并噻唑-2-基)氨基甲酰基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound that belongs to the class of benzothiazoles . It is a heterocyclic building block used in chemical synthesis . It can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions . In addition, it can be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate”, involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .科学研究应用

晶体工程学

Johnstone 等人(2010 年)的研究探讨了在晶体工程学中施加压力以诱导与 4-[(4-乙基-1,3-苯并噻唑-2-基)氨基甲酰基]苯甲酸甲酯相关的结构中相变的应用。他们证明,在高压下,成分相似的 2-(咔唑-9-基)苯甲酸甲酯的晶体结构从高 Z' 结构转变为更有效堆积的结构,突出了分子构象和堆积效率在晶体工程学中的影响 Johnstone 等人,2010 年.

合成化学

在合成化学领域,Bhoi 等人(2016 年)讨论了通过一锅微波辅助工艺合成新型苯并噻唑衍生物。这项工作强调了 4-[(4-乙基-1,3-苯并噻唑-2-基)氨基甲酰基]苯甲酸甲酯在促进具有潜在抗菌、抗氧化和抗结核活性的新化合物开发中的作用,展示了该化合物在创建生物活性分子中的作用 Bhoi 等人,2016 年.

生物学评估

Ram 等人(1992 年)探讨了某些烷基 5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯及其相关衍生物作为潜在抗肿瘤和抗丝虫病剂的合成和生物活性。这项研究表明,4-[(4-乙基-1,3-苯并噻唑-2-基)氨基甲酰基]苯甲酸甲酯衍生物在癌症和丝虫病感染治疗开发中的潜力 Ram 等人,1992 年.

材料科学

Ates 等人(2015 年)合成了一种衍生物,4-((9H-(咔唑-9-碳硫代硫基)苯甲酸甲酯 (MCzCTB),并研究了其电聚合在超级电容器和生物传感器应用中的潜力。这项研究强调了 4-[(4-乙基-1,3-苯并噻唑-2-基)氨基甲酰基]苯甲酸甲酯在材料科学领域的用途,特别是在用于能量存储和生物传感的新型聚合物材料的开发中 Ates 等人,2015 年.

未来方向

The future directions for “Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” and similar compounds involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, physical and chemical properties, safety and hazards, and potential applications . There is a need for more research to fully understand these aspects and to develop new drugs and materials and new synthetic approaches and patterns of reactivity .

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives are known to affect certain pathways that result in their anti-tubercular activity .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

属性

IUPAC Name |

methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-3-11-5-4-6-14-15(11)19-18(24-14)20-16(21)12-7-9-13(10-8-12)17(22)23-2/h4-10H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAVIWPLKXYHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

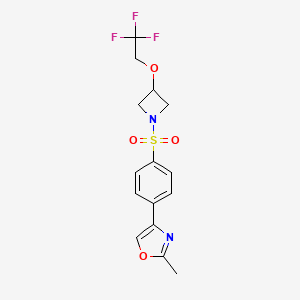

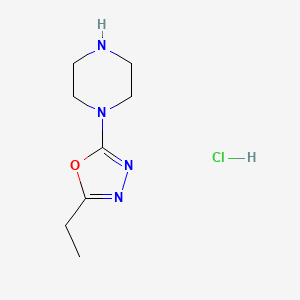

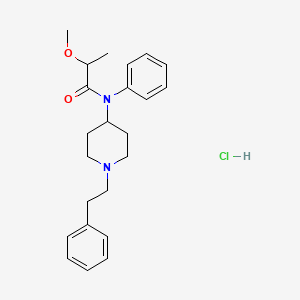

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440306.png)

![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)